molecular formula C7H4F2I2 B14036452 1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene

1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene

Cat. No.: B14036452
M. Wt: 379.91 g/mol
InChI Key: FASJPMIUUSYOFU-UHFFFAOYSA-N
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Description

1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4F2I2. It is characterized by the presence of two iodine atoms, one fluorine atom, and a fluoromethyl group attached to a benzene ring.

Preparation Methods

The synthesis of 1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene typically involves halogenation reactions. One common method is the iodination of 3-fluoro-5-(fluoromethyl)benzene using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require heating to facilitate the reaction .

Chemical Reactions Analysis

1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene depends on its specific application. In chemical reactions, its reactivity is primarily influenced by the electron-withdrawing effects of the fluorine and iodine atoms, which can stabilize or destabilize intermediates. In biological applications, the compound’s mechanism of action would involve its interaction with specific molecular targets, such as enzymes or receptors, through binding or covalent modification .

Comparison with Similar Compounds

1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as:

    1,2-Diiodo-5-fluoro-3-(fluoromethyl)benzene: Similar structure but different positioning of the fluorine and fluoromethyl groups.

    1-Fluoro-2-(fluoromethyl)benzene: Lacks the iodine atoms, resulting in different reactivity and applications.

    1,3-Diiodo-2-fluoro-5-(fluoromethyl)benzene: Another isomer with different substitution patterns

The uniqueness of this compound lies in its specific arrangement of substituents, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C7H4F2I2

Molecular Weight

379.91 g/mol

IUPAC Name

1-fluoro-5-(fluoromethyl)-2,3-diiodobenzene

InChI

InChI=1S/C7H4F2I2/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2

InChI Key

FASJPMIUUSYOFU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)I)I)CF

Origin of Product

United States

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